(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes a methylsulfonyl group and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of steps starting from readily available precursors. One common approach is the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key to successful industrial production is optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The methylsulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
What sets (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene apart from similar compounds is its specific substitution pattern and the presence of the methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-12(10,11)9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCWYGDVBHYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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